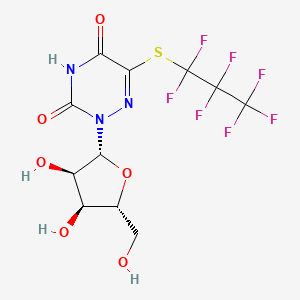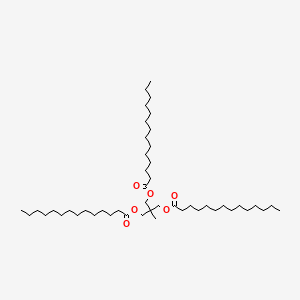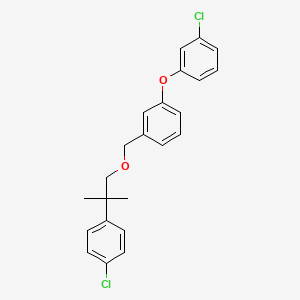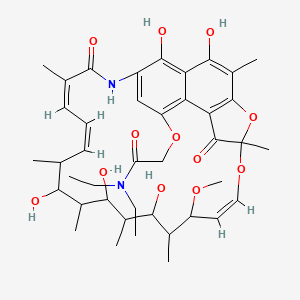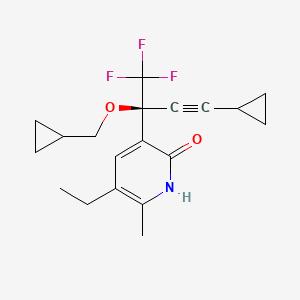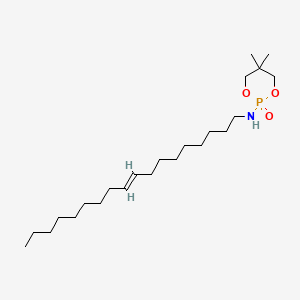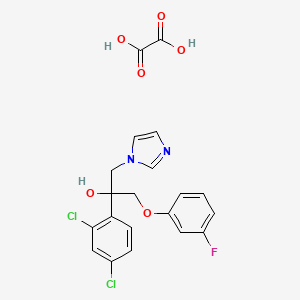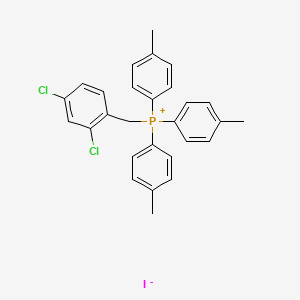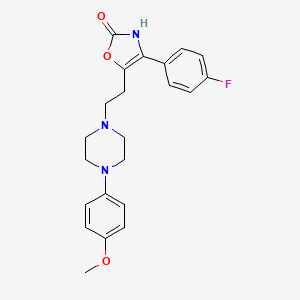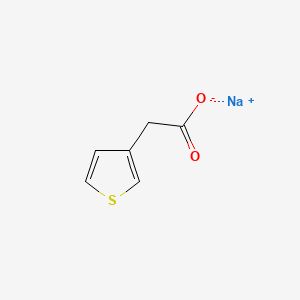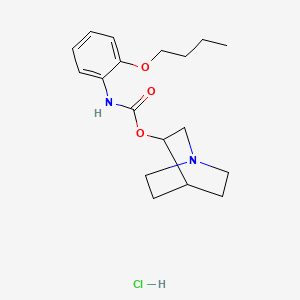
1-Azabicyclo(2.2.2)oct-3-yl (2-butoxyphenyl)carbamate monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, o-butoxy-, 3-quinuclidinyl ester, monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which combines carbanilic acid and 3-quinuclidinyl ester, making it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, o-butoxy-, 3-quinuclidinyl ester, monohydrochloride typically involves the esterification of carbanilic acid with 3-quinuclidinol. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification process. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, o-butoxy-, 3-quinuclidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, o-butoxy-, 3-quinuclidinyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anticholinergic drugs.
Industry: Utilized in the production of
Eigenschaften
CAS-Nummer |
151643-48-0 |
|---|---|
Molekularformel |
C18H27ClN2O3 |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl N-(2-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-2-3-12-22-16-7-5-4-6-15(16)19-18(21)23-17-13-20-10-8-14(17)9-11-20;/h4-7,14,17H,2-3,8-13H2,1H3,(H,19,21);1H |
InChI-Schlüssel |
LPBDTFKTXYHWFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


